molecular formula C6H9N3O2 B13248746 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13248746
M. Wt: 155.15 g/mol
InChI Key: OEKDXOPTKZYVIA-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a compound that features a pyrazole ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with glycine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(1H-pyrazol-5-yl)acetic acid: Lacks the methyl group on the pyrazole ring.

    2-Amino-2-(3-methyl-1H-pyrazol-5-yl)acetic acid: Has a methyl group at a different position on the pyrazole ring.

Uniqueness

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-2-(2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H9N3O2/c1-9-4(2-3-8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11)

InChI Key

OEKDXOPTKZYVIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)N

Origin of Product

United States

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